![molecular formula C12H13N3S B12569828 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile CAS No. 180590-18-5](/img/structure/B12569828.png)
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 2-(dimethylamino)ethyl chain and two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chlorobenzene-1,2-dicarbonitrile with 2-(dimethylamino)ethanethiol. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF)
Major Products Formed
Oxidation: 4-{[2-(Dimethylamino)ethyl]sulfinyl}benzene-1,2-dicarbonitrile, 4-{[2-(Dimethylamino)ethyl]sulfonyl}benzene-1,2-dicarbonitrile
Reduction: 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-diamine
Substitution: this compound derivatives with various substituents
Scientific Research Applications
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of novel materials with specific electronic or optical properties.
Biology: The compound can be used as a probe to study biological processes involving sulfanyl and cyano groups, such as enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the cyano groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,3-dicarbonitrile
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,4-dicarbonitrile
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-diamine
Uniqueness
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile is unique due to the specific positioning of the cyano groups at the 1 and 2 positions on the benzene ring. This arrangement can influence the compound’s electronic properties and reactivity compared to its isomers or analogs. Additionally, the presence of both the sulfanyl and dimethylamino groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
180590-18-5 |
|---|---|
Molecular Formula |
C12H13N3S |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethylsulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-15(2)5-6-16-12-4-3-10(8-13)11(7-12)9-14/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
ABIMEAAJCASWHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


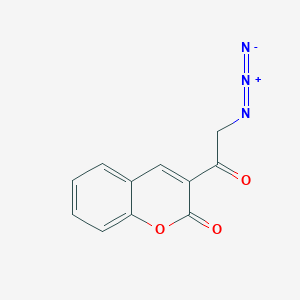
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)

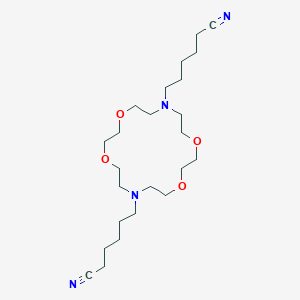
![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
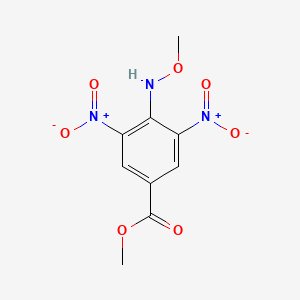
![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)
![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)

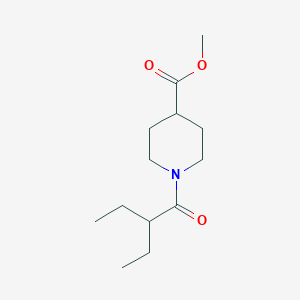
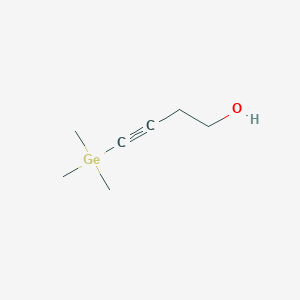
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
